molecular formula C9H10N4S2 B2615908 3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile CAS No. 1445568-98-8

3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile

Cat. No.: B2615908
CAS No.: 1445568-98-8
M. Wt: 238.33
InChI Key: FMNVCMAUGKPMAQ-UHFFFAOYSA-N
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Description

3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

The synthesis of 3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile typically involves the formation of the dithiazepane ring followed by its attachment to the pyrazine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dithiazepane ring, which is then reacted with a pyrazine derivative to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially leading to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways in pathogens or cancer cells, leading to their death or inhibition of growth. The specific pathways involved depend on the biological context and the target organism or cell type .

Comparison with Similar Compounds

3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile can be compared with other similar compounds such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but differ in the nature of the attached heterocyclic ring. They exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Dithiazepane derivatives: These compounds share the dithiazepane ring but may have different substituents or attached rings, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the dithiazepane and pyrazine rings, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-(1,2,5-dithiazepan-5-yl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c10-7-8-9(12-2-1-11-8)13-3-5-14-15-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNVCMAUGKPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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